

# CAY10505: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

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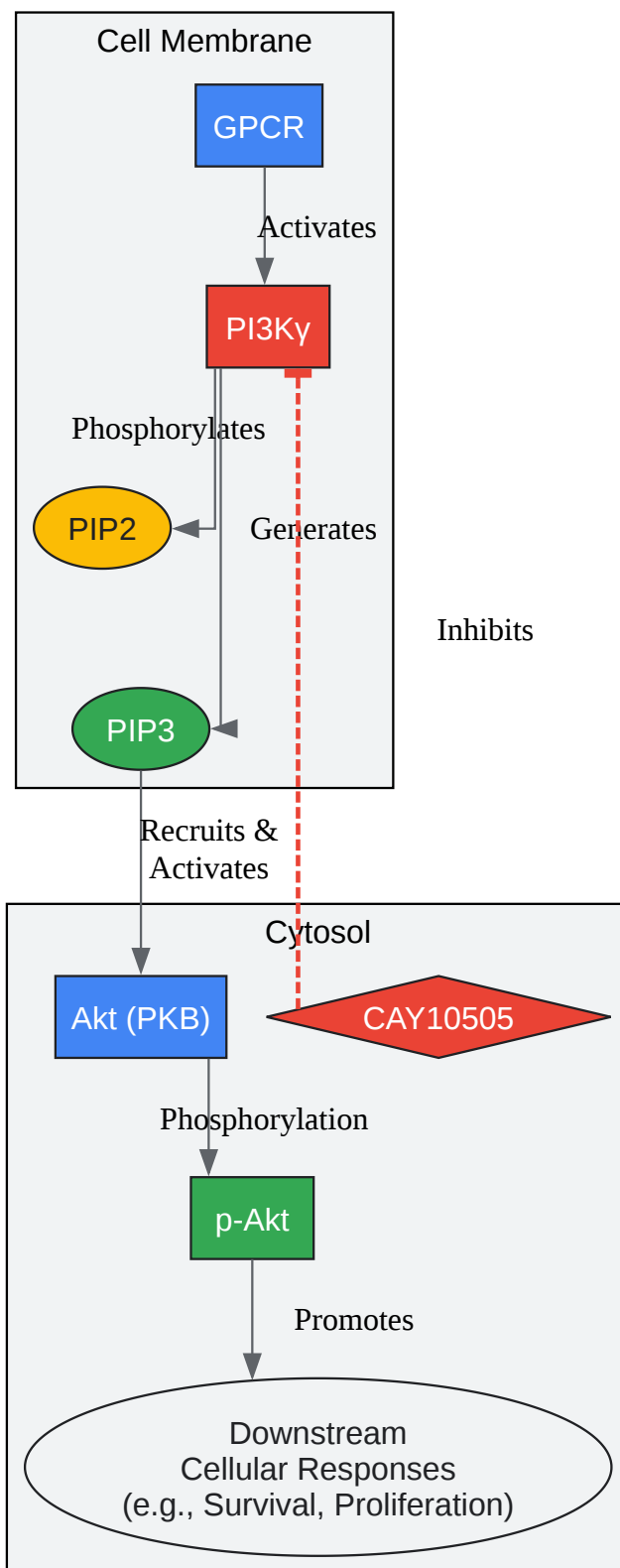
This document provides an in-depth overview of the mechanism of action of **CAY10505**, a potent and selective inhibitor of phosphoinositide 3-kinase  $\gamma$  (PI3Ky). The information is compiled for a scientific audience to facilitate further research and development.

## Core Mechanism of Action: Selective PI3Ky Inhibition

**CAY10505** exerts its biological effects primarily through the potent and selective inhibition of the  $\gamma$  isoform of phosphoinositide 3-kinase (PI3Ky).<sup>[1][2][3][4]</sup> PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K activation.

By selectively inhibiting PI3Ky, **CAY10505** effectively reduces the phosphorylation of the downstream substrate, protein kinase B (PKB), also known as Akt.<sup>[2]</sup> This inhibition of Akt phosphorylation has been observed in various cell types, including neurons and mouse macrophages.<sup>[1][2]</sup> In neurons, a 200 nM concentration of **CAY10505** was sufficient to partially reduce baicalein-induced Akt phosphorylation.<sup>[1]</sup> The inhibition of this signaling pathway is central to the anti-inflammatory and potential anti-cancer effects of **CAY10505**. For instance, oral administration of **CAY10505** has been shown to reduce neutrophil recruitment in mice to a degree comparable to that seen in PI3Ky-deficient mice.<sup>[2]</sup>

While highly selective for PI3Ky, **CAY10505** has also been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC<sub>50</sub> of 20 nM.[2]



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**CAY10505** inhibits the PI3Ky signaling pathway.

## Quantitative Data Summary

The inhibitory activity of **CAY10505** has been quantified across various isoforms of PI3K and other kinases, as well as in cellular and in vivo models. The following table summarizes these findings.

Target/Model	Parameter	Value	Reference
PI3Ky	IC50	30 nM	[1][2][4]
PI3K $\alpha$	IC50	0.94 $\mu$ M	[2][4]
PI3K $\beta$	IC50	20 $\mu$ M	[2][4]
PI3K $\delta$	IC50	20 $\mu$ M	[2][4]
Casein Kinase 2 (CK2)	IC50	20 nM	[2]
Akt Phosphorylation (Mouse Macrophages)	IC50	228 nM	[2]
Primary Multiple Myeloma Cells (co-cultured with BMSCs)	Mean Survival (10 $\mu$ M)	84 $\pm$ 14%	[1]
Hypertensive Rats (in vivo)	Oral Administration	0.6 mg/kg	[1]

## Experimental Protocols

The mechanism of action and biological effects of **CAY10505** have been elucidated through a variety of experimental procedures. Key methodologies are detailed below.

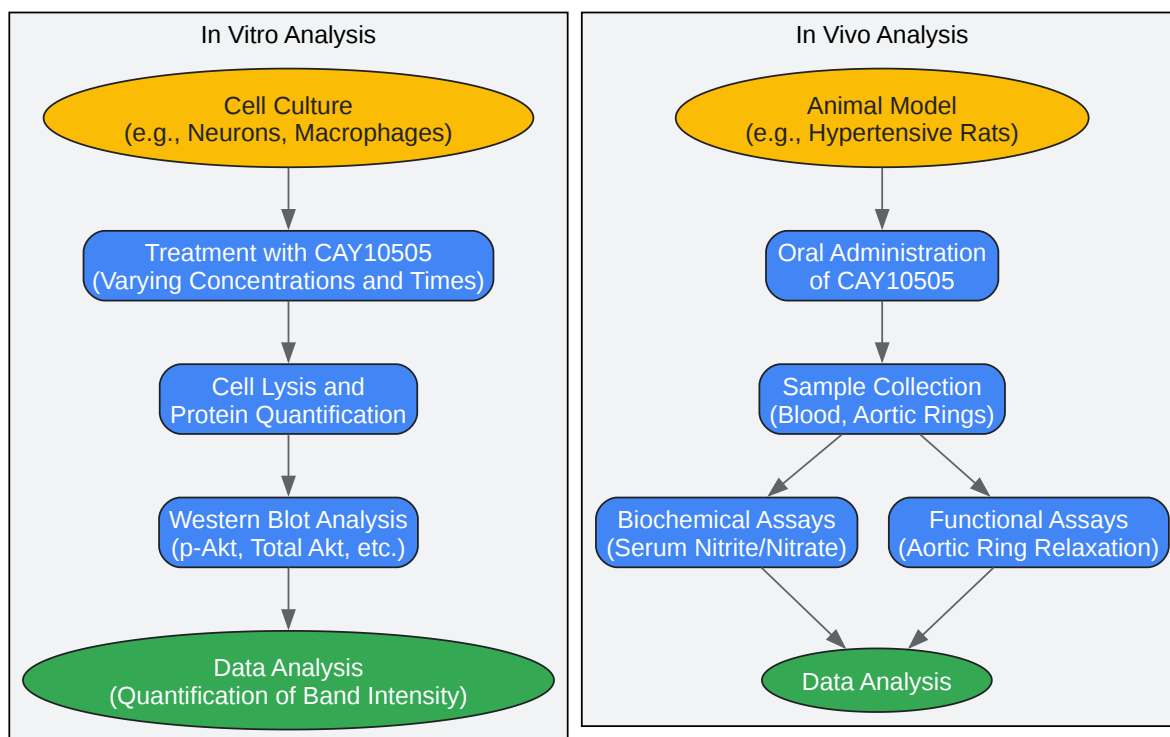
### 1. Cell Viability and Survival Analysis in Multiple Myeloma (MM) Cells

- Objective: To determine the anti-survival effects of **CAY10505** on MM cells.

- Cell Culture: MM cell lines and freshly isolated primary MM samples are used. For some experiments, primary MM cells are co-cultured with bone marrow stromal cells (BMSCs).
- Treatment: MM cell lines are treated with **CAY10505** for 3 days, while primary MM cells are treated for 5 days.[\[1\]](#)
- Analysis: Cell survival is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[\[1\]](#) Annexin V-FITC identifies apoptotic cells, while PI identifies necrotic cells.

## 2. In Vivo Model of Hypertension

- Objective: To assess the effect of **CAY10505** on hypertension-associated vascular endothelial dysfunction.
- Animal Model: Deoxycorticosterone acetate salt (DOCA)-induced hypertensive rats are used.[\[1\]](#)
- Administration: **CAY10505** is administered orally at a dose of 0.6 mg/kg.[\[1\]](#)
- Endpoints:
  - Serum nitrite and nitrate concentrations are measured as indicators of nitric oxide production.[\[1\]](#)[\[3\]](#)
  - Endothelium-dependent relaxation is assessed in isolated aortic rings pre-contracted with phenylephrine, in response to acetylcholine.[\[1\]](#)[\[3\]](#)
  - Endothelium-independent relaxation is measured in response to sodium nitroprusside.[\[1\]](#)



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A typical experimental workflow for evaluating **CAY10505**.

## Conclusion

**CAY10505** is a well-characterized, potent, and selective inhibitor of PI3K $\gamma$ . Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, has been validated through extensive in vitro and in vivo studies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **CAY10505** in various disease contexts, including inflammation, cancer, and cardiovascular disorders.

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